rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride
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Overview
Description
rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride is a bicyclic amine compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[3.2.1]octane framework, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride typically involves the following steps:
Formation of the bicyclic framework: The initial step involves the construction of the bicyclo[3.2.1]octane skeleton through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the amine group: The amine group is introduced via reductive amination or other suitable amination reactions.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amine derivatives.
Scientific Research Applications
rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,5S,6R,7S)-2-azabicyclo[3.2.1]octane-6,7-diol hydrochloride
- rac-(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol hydrochloride
- rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one
Uniqueness
rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine hydrochloride is unique due to its specific bicyclic structure and the presence of an amine group, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers unique opportunities for chemical modifications and applications in various fields.
Properties
CAS No. |
124127-84-0 |
---|---|
Molecular Formula |
C8H16ClN |
Molecular Weight |
161.7 |
Purity |
95 |
Origin of Product |
United States |
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